molecular formula C10H11N3 B070298 3-(2-Methyl-1H-imidazol-1-yl)aniline CAS No. 184098-19-9

3-(2-Methyl-1H-imidazol-1-yl)aniline

Cat. No. B070298
M. Wt: 173.21 g/mol
InChI Key: ZDHNDCMKVXWWLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agents, involves fluorination and substitution reactions with an overall yield of about 50% (Yang Shijing, 2013).

Molecular Structure Analysis

  • Complexes involving 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (a related compound) demonstrate interesting structural properties, including spin crossover behavior and distinct geometrical configurations (Koshiro Nishi et al., 2010).

Chemical Reactions and Properties

  • Ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate is used for the nitration of aromatic compounds, including aniline derivatives, demonstrating the versatility of imidazole-based compounds in chemical reactions (M. Zolfigol et al., 2012).

Physical Properties Analysis

  • Imidazole-based compounds often show unique physical properties, such as the spin-crossover behavior seen in iron(II) complexes, which is influenced by the size and nature of the anions involved (Koshiro Nishi et al., 2010).

Chemical Properties Analysis

  • The chemical properties of imidazole derivatives, such as their ability to participate in a wide range of reactions, are exemplified by their use in various syntheses, including the generation of nitroarenes and other complex molecules (M. Zolfigol et al., 2012).

Scientific Research Applications

Therapeutic Potential

  • Scientific Field : Pharmacology
  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of imidazole are synthesized and then tested for their potential therapeutic effects .
  • Results : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Asthmatic and Anti-Diabetic Effects

  • Scientific Field : Pharmacology
  • Application Summary : Some compounds containing the imidazole moiety have been tested for their potential anti-asthmatic and anti-diabetic effects .
  • Methods of Application : These compounds are synthesized and then tested against PDE-IV for potential anti-asthmatic effect, and against DPP-IV and PTP1B for potential anti-diabetic effects .
  • Results : The results of these tests are not specified in the source .

Anti-Hypertensive Potential

  • Scientific Field : Pharmacology
  • Application Summary : Some imidazole derivatives have been synthesized and evaluated for their potential anti-hypertensive effects .
  • Methods of Application : These compounds are synthesized and then tested for their potential anti-hypertensive effects .
  • Results : The results of these tests are not specified in the source .

OLED Emitter

  • Scientific Field : Material Science
  • Application Summary : Certain imidazole derivatives can be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters as a blue phosphorescent emitter in OLED .
  • Methods of Application : The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .
  • Results : The results of these tests are not specified in the source .

Antibacterial and Antifungal Effects

  • Scientific Field : Pharmacology
  • Application Summary : Imidazole derivatives have been shown to possess a wide range of biological activities, including antibacterial and antifungal effects .
  • Methods of Application : These compounds are synthesized and then tested for their potential antibacterial and antifungal effects .
  • Results : The results of these tests are not specified in the source .

Anti-HIV Potential

  • Scientific Field : Pharmacology
  • Application Summary : Some imidazole derivatives have been tested for their potential anti-HIV effects .
  • Methods of Application : These compounds are synthesized and then tested for their potential anti-HIV effects .
  • Results : The results of these tests are not specified in the source .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin .

properties

IUPAC Name

3-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-12-5-6-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHNDCMKVXWWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510137
Record name 3-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1H-imidazol-1-yl)aniline

CAS RN

184098-19-9
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184098-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hu, T Zhang, Z Wang, E Xu, Q Wang, X Zhang… - Bioorganic …, 2023 - Elsevier
Our previous studies suggested that N-phenyl aromatic amides are a class of promising xanthine oxidase (XO) inhibitor chemotypes. In this effort, several series of N-phenyl aromatic …
Number of citations: 3 www.sciencedirect.com

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